2-Bromo-4,5-dimethyl-3-nitropyridine

Catalog No.
S14187931
CAS No.
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,5-dimethyl-3-nitropyridine

Product Name

2-Bromo-4,5-dimethyl-3-nitropyridine

IUPAC Name

2-bromo-4,5-dimethyl-3-nitropyridine

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-4-3-9-7(8)6(5(4)2)10(11)12/h3H,1-2H3

InChI Key

CJSNTPYUBRBJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)[N+](=O)[O-])Br

2-Bromo-4,5-dimethyl-3-nitropyridine is an organic compound with the molecular formula C8H9BrN2O2. It features a pyridine ring substituted with a bromine atom at the second position, two methyl groups at the fourth and fifth positions, and a nitro group at the third position. This compound is part of the nitropyridine family, which is known for its diverse applications in pharmaceuticals and agrochemicals. Its structure contributes to its chemical reactivity and biological activity, making it a valuable intermediate in synthetic chemistry.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
  • Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst, allowing for the formation of carbon-carbon bonds.

These reactions highlight its potential in synthesizing more complex organic molecules .

The biological activity of 2-Bromo-4,5-dimethyl-3-nitropyridine is primarily linked to its interactions with various biological targets. Compounds in the nitropyridine class are known for their potential pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, thereby influencing biochemical pathways relevant to disease mechanisms.

Further studies are needed to elucidate its precise mechanisms of action and therapeutic potential.

Several methods exist for synthesizing 2-Bromo-4,5-dimethyl-3-nitropyridine:

  • Bromination of 4,5-Dimethyl-3-nitropyridine: This method involves treating 4,5-dimethyl-3-nitropyridine with bromine in an appropriate solvent (e.g., acetic acid) under controlled conditions to introduce the bromine atom.
  • Nitration of 2-Bromo-4,5-Dimethylpyridine: In this method, a mixture of concentrated nitric acid and sulfuric acid is used to nitrate 2-bromo-4,5-dimethylpyridine at low temperatures to prevent over-nitration .

Both methods yield satisfactory results and can be optimized based on desired yields and purity levels.

2-Bromo-4,5-dimethyl-3-nitropyridine finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing active pharmaceutical ingredients due to its reactivity.
  • Agrochemicals: The compound is used in developing pesticides and herbicides.
  • Material Science: Its unique chemical properties make it suitable for research into new materials with specific functionalities.

These applications underscore its versatility as a building block in organic synthesis .

Interaction studies involving 2-Bromo-4,5-dimethyl-3-nitropyridine focus on its reactivity with biological molecules and other chemical species. For instance:

  • Binding Studies: Investigating how this compound interacts with specific enzymes or receptors can provide insights into its potential therapeutic uses.
  • Reactivity Profiling: Understanding how it reacts under different conditions (e.g., pH, temperature) can inform its stability and efficacy in various applications.

Such studies are crucial for assessing the safety and effectiveness of this compound in practical applications .

Several compounds share structural similarities with 2-Bromo-4,5-dimethyl-3-nitropyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-3-methyl-5-nitropyridine23132-21-00.83
2-Bromo-5-methyl-4-nitropyridine66092-62-40.82
2-Bromo-6-methyl-5-nitropyridine22282-96-80.80
2-Bromo-3-chloro-4-methyl-5-nitropyridine1805519-05-40.79
4-Methyl-5-nitropyridin-2-amines21901-40-60.83

Uniqueness of 2-Bromo-4,5-Dimethyl-3-Nitropyridine

What sets 2-Bromo-4,5-dimethyl-3-nitropyridine apart from these similar compounds is its specific substitution pattern on the pyridine ring. The combination of two methyl groups adjacent to the nitro group enhances its reactivity profile compared to other derivatives. This unique structure influences both its chemical behavior and biological activity, making it a distinct candidate for further research and application development .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

229.96909 g/mol

Monoisotopic Mass

229.96909 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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